molecular formula C13H12ClF4NO3 B4778195 2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate

2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate

Cat. No.: B4778195
M. Wt: 341.68 g/mol
InChI Key: SEKKCAYGWWXZLS-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate is a synthetic organic compound characterized by the presence of fluorine atoms and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,3,3-tetrafluoropropanol with 4-chlorophenyl isocyanate to form an intermediate, which is then reacted with butanoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. Safety measures are also implemented to handle the reactive intermediates and hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate involves its interaction with molecular targets through various pathways. The compound’s fluorine atoms and chlorophenyl group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological processes, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate
  • 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate
  • Glycidyl 2,2,3,3-tetrafluoropropyl ether

Uniqueness

Compared to similar compounds, 2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate is unique due to the presence of both fluorine atoms and a chlorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-(4-chloroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF4NO3/c14-8-1-3-9(4-2-8)19-10(20)5-6-11(21)22-7-13(17,18)12(15)16/h1-4,12H,5-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKKCAYGWWXZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)OCC(C(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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